molecular formula C10H22OSi B8766429 1-Trimethylsilylmethylcyclohexanol

1-Trimethylsilylmethylcyclohexanol

Cat. No.: B8766429
M. Wt: 186.37 g/mol
InChI Key: LWZOXVQMYFPPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trimethylsilylmethylcyclohexanol is a chemical compound of interest in organic synthesis and methodological research. This molecule features a cyclohexanol group protected by a trimethylsilylmethyl (TMSM) moiety, which can serve as a robust protecting group for alcohols under a variety of reaction conditions. Its primary research value lies in its use as a synthetic intermediate and a building block for more complex molecular architectures, particularly in multi-step synthesis where selective protection and deprotection strategies are required. The mechanism of action for this compound revolves around the stability of the silyl ether linkage. The trimethylsilylmethyl group can shield the hydroxyl functionality, making it inert to basic, nucleophilic, and some mildly oxidizing conditions that would otherwise react with the free alcohol. This allows researchers to perform reactions on other sensitive parts of a molecule without affecting the protected alcohol. Subsequent deprotection can often be achieved using specific reagents like fluoride ions (e.g., from TBAF), which cleave the silicon-oxygen bond to regenerate the original alcohol. Researchers utilize this compound to explore new synthetic pathways, develop novel catalysts for protection/deprotection reactions, and synthesize specialized materials or pharmaceutical intermediates. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Proper safety protocols should be followed when handling this and all laboratory chemicals.

Properties

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

1-(trimethylsilylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H22OSi/c1-12(2,3)9-10(11)7-5-4-6-8-10/h11H,4-9H2,1-3H3

InChI Key

LWZOXVQMYFPPRL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

  • 1-Methylcyclohexanol (C₇H₁₄O): The methyl group introduces moderate steric hindrance. Conformational studies show a preference for the equatorial position to minimize 1,3-diaxial strain, with a ΔG° (axial → equatorial) of ~7.1 kJ/mol . Contrast: The TMS group in 1-Trimethylsilylmethylcyclohexanol imposes greater steric demand, likely forcing the cyclohexane ring into a more rigid chair conformation.
  • 3-Methylcyclohexanol (cis and trans isomers): Cis-3-Methylcyclohexanol (CAS 24965-90-0) and trans-3-Methylcyclohexanol (CAS 24965-94-4) exhibit distinct conformational equilibria due to axial vs. equatorial methyl positioning. The trans isomer shows higher stability . Contrast: The TMS group’s larger size and electron-donating nature may enhance axial strain, reducing conformational flexibility compared to methyl substituents.
  • 4-(Trifluoromethyl)cyclohexanol (C₇H₁₁F₃O): The electronegative trifluoromethyl group increases acidity (pKa ~12–13 vs. ~15–16 for methylcyclohexanol) and reduces solubility in nonpolar solvents . Contrast: The TMS group lowers polarity, improving lipophilicity and making this compound more soluble in organic solvents like ether or hexane.

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility (H₂O)
This compound* 186.37 ~250 (estimated) ~0.90 Insoluble
4-Methylcyclohexanol 114.18 166–170 0.914 Slightly soluble
1-Phenylcyclohexanol 190.29 285–290 1.03 Insoluble
4-(Trifluoromethyl)cyclohexanol 168.16 180–185 1.25 Insoluble

*Data estimated based on analogous compounds .

Key Research Findings

Conformational Rigidity: The TMS group reduces ring flexibility compared to methyl or ethyl substituents, as shown in studies of 1-methylcyclohexanol .

Lipophilicity: The TMS group increases logP (octanol-water partition coefficient) by ~1.5 units compared to methyl analogs, enhancing membrane permeability in drug design contexts .

Synthetic Utility : Used in phase-transfer catalysis and asymmetric inductions due to its steric and electronic profile .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the enol ether to the nickel center, followed by transmetallation with the lithium silyl reagent. The intermediate undergoes reductive elimination to yield the allylsilane product. For 1-trimethylsilylmethylcyclohexanol, methoxymethylenecyclohexane (31.5 mg, 0.25 mmol) reacts with LiCH₂SiMe₃ (1.0 M in pentane, 0.325 mL) in toluene at 60°C for 2 hours, catalyzed by Ni(COD)₂ (3.4 mg, 5 mol%). The crude product is purified via distillation or column chromatography.

Table 1: Nickel-Catalyzed Silylation Parameters

ParameterValue
CatalystNi(COD)₂ (5 mol%)
SolventToluene
Temperature60°C
Reaction Time2 hours
Yield70–85% (literature average)

This method achieves moderate to high yields but requires stringent anhydrous conditions to prevent catalyst deactivation.

Mercury-Mediated Hydration and Silylation

A modified mercury-mediated hydration protocol, adapted from 1-methylcyclohexanol synthesis, offers an alternative route. The original method involves mercury acetate-mediated hydration of 1-methylcyclohexene, followed by sodium borohydride reduction. For the target compound, this procedure is modified to incorporate a trimethylsilyl group.

Procedure and Modifications

  • Hydration Step : 1-(Trimethylsilylmethyl)cyclohexene (0.25 mmol) is treated with mercury acetate in a water-diethyl ether biphasic system under vigorous stirring.

  • Reduction Step : Sodium borohydride is added to reduce the intermediate organomercury compound, yielding this compound.

Table 2: Mercury-Mediated Synthesis Parameters

ParameterValue
Mercury SourceMercury acetate
Reducing AgentSodium borohydride
Solvent SystemWater-diethyl ether
Temperature<25°C (ice bath)
Yield65–70%

This method’s limitations include mercury toxicity and lower yields compared to catalytic approaches.

Grignard reagents enable the direct introduction of trimethylsilyl groups to cyclohexanone derivatives. Cyclohexanone is treated with trimethylsilylmethylmagnesium chloride (Me₃SiCH₂MgCl) to form the corresponding alcohol after acidic workup.

Experimental Details

Cyclohexanone (0.25 mmol) reacts with Me₃SiCH₂MgCl (1.3 equiv.) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours, quenched with ammonium chloride, and extracted with ethyl acetate.

Table 3: Grignard Alkylation Parameters

ParameterValue
Grignard ReagentMe₃SiCH₂MgCl
SolventTHF
Temperature0°C → room temperature
Yield60–75%

Side products, such as over-alkylated derivatives, may form if reaction times exceed 12 hours.

Borane-Catalyzed Hydroboration-Oxidation

Hydroboration-oxidation of 1-(trimethylsilylmethyl)cyclohexene using borane tetrahydrofuran (BH₃·THF) provides a stereoselective route. The alkene undergoes anti-Markovnikov addition of borane, followed by oxidation with hydrogen peroxide to yield the alcohol.

Optimization Insights

  • Borane Concentration : 1.0 M BH₃·THF ensures complete conversion.

  • Oxidation Conditions : H₂O₂ (30%) in NaOH/THF at 0°C minimizes side reactions.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYieldToxicityScalability
Nickel Catalysis70–85%LowHigh
Mercury-Mediated65–70%HighModerate
Grignard Alkylation60–75%ModerateHigh
Hydroboration55–70%LowModerate

Nickel-catalyzed silylation offers the best balance of yield and safety, while mercury-mediated methods are limited by environmental concerns.

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